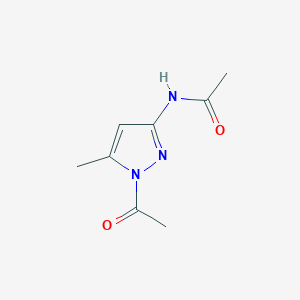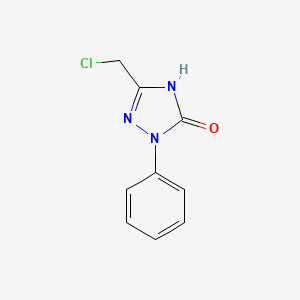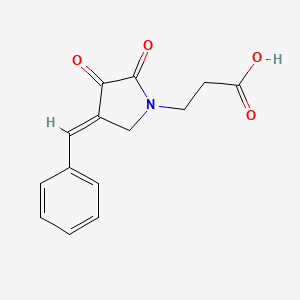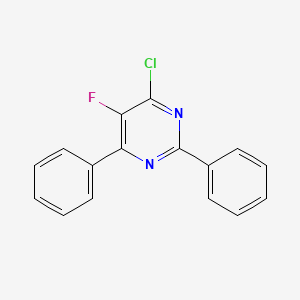
3-Benzoyl-5-phenylfuran-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-5-phenylfuran-2(3h)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with benzoyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenylfuran-2(3h)-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furan ring.
Oxidation: The final step involves the oxidation of the furan ring to introduce the carbonyl group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-5-phenylfuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-5-phenylfuran-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-5-phenylfuran-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Receptor Binding: Binds to receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzoylfuran-2(3h)-one: Lacks the phenyl group at the 5-position.
5-Phenylfuran-2(3h)-one: Lacks the benzoyl group at the 3-position.
3-Benzoyl-5-methylfuran-2(3h)-one: Has a methyl group instead of a phenyl group at the 5-position.
Uniqueness
3-Benzoyl-5-phenylfuran-2(3h)-one is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59624-49-6 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3-benzoyl-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C17H12O3/c18-16(13-9-5-2-6-10-13)14-11-15(20-17(14)19)12-7-3-1-4-8-12/h1-11,14H |
InChI-Schlüssel |
RYCPKVMUOWEJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)


![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)



